N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a benzothiophene moiety and a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and xanthene intermediates. One common method involves the tandem Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . This method allows for the preparation of substituted 1-benzothiophene-3-carboxamides, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of related benzothiophene derivatives often involves large-scale reactions using similar catalytic processes and optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the xanthene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and xanthene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction of the xanthene core can produce alcohols or amines.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The xanthene core may contribute to the compound’s overall stability and binding affinity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
1-benzothiophene-3-carboxylic acid derivatives: These compounds share the benzothiophene core and exhibit similar chemical reactivity.
Xanthene derivatives: Compounds with a xanthene core that have different substituents, leading to varied properties and applications.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide is unique due to the combination of the benzothiophene and xanthene moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c26-19(18-14-29-22-12-6-3-7-15(18)22)13-25-24(27)23-16-8-1-4-10-20(16)28-21-11-5-2-9-17(21)23/h1-12,14,19,23,26H,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGPZBHERYJZPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CSC5=CC=CC=C54)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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